
4-Bromo-N-tert-butyl-N-hydroxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromophenyl)-N-tert-butylhydroxylamine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a tert-butyl group and a hydroxylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N-tert-butylhydroxylamine typically involves the reaction of 4-bromoaniline with tert-butyl nitrite in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield and purity. The reaction can be represented as follows:
4-Bromoaniline+tert-Butyl nitrite→N-(4-Bromophenyl)-N-tert-butylhydroxylamine
Industrial Production Methods
In an industrial setting, the production of N-(4-Bromophenyl)-N-tert-butylhydroxylamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Bromophenyl)-N-tert-butylhydroxylamine undergoes several types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(4-Bromophenyl)-N-tert-butylhydroxylamine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(4-Bromophenyl)-N-tert-butylhydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Bromophenyl)hydroxylamine: Lacks the tert-butyl group, resulting in different chemical and biological properties.
N-tert-Butylhydroxylamine: Lacks the bromophenyl group, leading to different reactivity and applications.
4-Bromoaniline: Lacks the hydroxylamine and tert-butyl groups, resulting in distinct chemical behavior.
Uniqueness
N-(4-Bromophenyl)-N-tert-butylhydroxylamine is unique due to the presence of both the bromophenyl and tert-butyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
40686-35-9 |
|---|---|
Fórmula molecular |
C10H14BrNO |
Peso molecular |
244.13 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-N-tert-butylhydroxylamine |
InChI |
InChI=1S/C10H14BrNO/c1-10(2,3)12(13)9-6-4-8(11)5-7-9/h4-7,13H,1-3H3 |
Clave InChI |
UJFQUZIWODLGKU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N(C1=CC=C(C=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


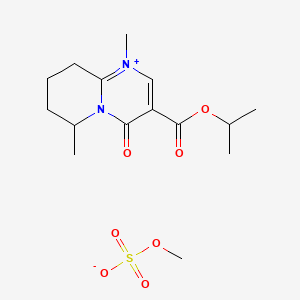
![Ethanethiol, 2-[(trimethylsilyl)oxy]-](/img/structure/B14674066.png)
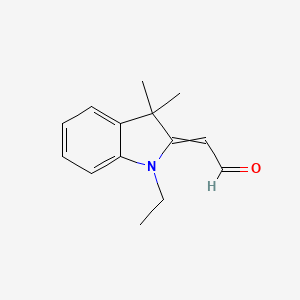
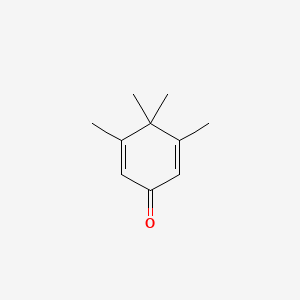
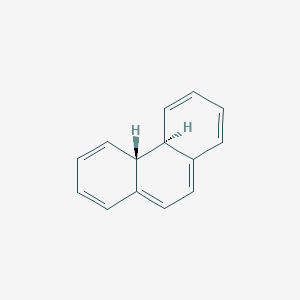


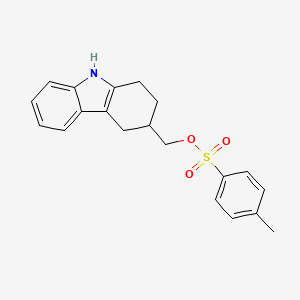
![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)

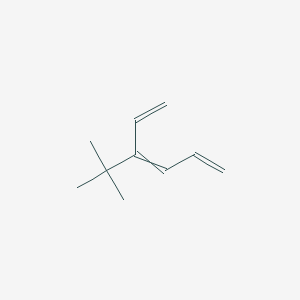
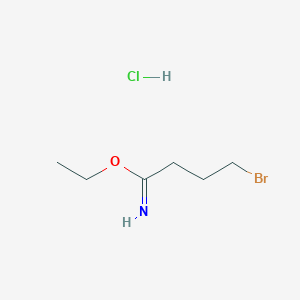
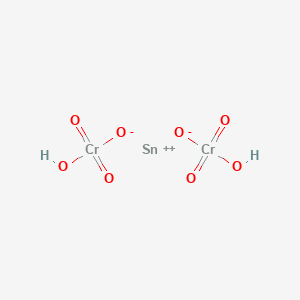
![Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14674121.png)
